molecular formula C18H12F6N6O B611663 Verdinexor CAS No. 1392136-43-4

Verdinexor

Cat. No. B611663
M. Wt: 442.3254
InChI Key: OPAKEJZFFCECPN-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verdinexor, also known as KPT-335, is a selective inhibitor of nuclear export (SINE) that blocks chromosome region maintenance 1 (CRM1) . It is used in the treatment of lymphoma in dogs . It is part of a novel class of small molecules known as SINE compounds .


Molecular Structure Analysis

The molecular formula of Verdinexor is C18H12F6N6O . The average mass is 442.318 Da and the monoisotopic mass is 442.097687 Da .


Chemical Reactions Analysis

Verdinexor is a potent, orally available, and well-tolerated XPO1 inhibitor . It inhibits the nuclear export of approximately 220 cargoes . This pleiotropic effect leads to the dampening of the NF-κB and IL-6 responses and is linked to its global anti-inflammatory effects .


Physical And Chemical Properties Analysis

Verdinexor has a density of 1.5±0.1 g/cm3, a molar refractivity of 98.2±0.5 cm3, and a molar volume of 296.4±7.0 cm3 . It has 7 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Antiviral Applications

Verdinexor, part of the Selective Inhibitor of Nuclear Export (SINE) class, shows efficacy against various viruses affecting immunocompromised individuals, including Epstein-Barr virus (EBV), human cytomegalovirus (HCMV), Kaposi’s sarcoma virus (KSHV), adenoviruses (AdV), BK virus (BKPyV), John Cunningham virus (JCPyV), and human papillomavirus (HPV) (Widman et al., 2018). Additionally, it has demonstrated effectiveness in vitro and in vivo against influenza virus strains, including pandemic H1N1, H5N1, and H7N9 (Perwitasari et al., 2014).

Cancer Therapy Applications

Verdinexor is actively researched in cancer therapy, particularly in canine osteosarcoma, where it inhibits the function of the nuclear export protein Exportin 1 (XPO1/CRM1) and demonstrates biological activity against canine osteosarcoma cell lines (Breitbach et al., 2021). It also shows promise as a therapeutic target for neuroblastoma, impacting tumor cell growth, apoptosis, and cell cycle (Pan et al., 2021).

Esophageal Cancer Treatment

Verdinexor has been found to inhibit the proliferation and migration of esophageal cancer cells, acting on the XPO1/c-Myc/FOSL1 axis, suggesting its potential in developing anti-esophageal cancer drugs (Ou et al., 2022).

Treatment of Systemic Lupus Erythematosus (SLE)

In the context of SLE, verdinexor demonstrated efficacy by reducing the generation, survival, and function of auto-reactive immune cells without affecting normal cells. It potentially impacts disease progression by inhibiting the NF-κB pathway and impairing IL-6 production (Rangel-Moreno et al., 2020).

Safety And Hazards

Verdinexor should be given to dogs immediately after eating, as this increases the amount of drug absorbed into the bloodstream . The most common adverse reactions associated with Verdinexor were anorexia, vomiting, diarrhea, weight loss, lethargy, increased water intake, increased urination, elevated liver enzymes, and low platelet count .

Future Directions

Verdinexor has been conditionally approved by the FDA for the treatment of lymphoma in dogs . It has shown potential as a broad-spectrum antiviral drug . The company has up to five years to complete effectiveness studies to support a full approval .

properties

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAKEJZFFCECPN-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022535
Record name Verdinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verdinexor

CAS RN

1392136-43-4
Record name Verdinexor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verdinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Verdinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERDINEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verdinexor
Reactant of Route 2
Reactant of Route 2
Verdinexor
Reactant of Route 3
Verdinexor
Reactant of Route 4
Reactant of Route 4
Verdinexor
Reactant of Route 5
Reactant of Route 5
Verdinexor
Reactant of Route 6
Reactant of Route 6
Verdinexor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.